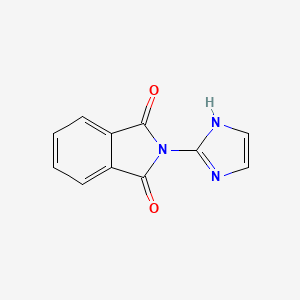
Phthalimidoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidoimidazole is a compound that combines the structural features of phthalimide and imidazole. Phthalimide is known for its applications in organic synthesis and medicinal chemistry, while imidazole is a versatile heterocyclic compound found in many biologically active molecules. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Phthalimidoimidazole can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nitrile to the amido group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis and solvent-free conditions can enhance the yield and reduce the reaction time . Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
Phthalimidoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield this compound alcohols .
科学的研究の応用
Phthalimidoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of phthalimidoimidazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it can induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . The compound’s ability to cross biological membranes due to its hydrophobic nature enhances its effectiveness in vivo .
類似化合物との比較
Phthalimidoimidazole can be compared with other similar compounds, such as:
Phthalimide: Known for its use in organic synthesis and medicinal chemistry.
Imidazole: A versatile heterocyclic compound with applications in various fields.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar structural features and biological activities.
This compound stands out due to its unique combination of phthalimide and imidazole moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H7N3O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)11-12-5-6-13-11/h1-6H,(H,12,13) |
InChIキー |
NIMMZHAMBMAFEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















